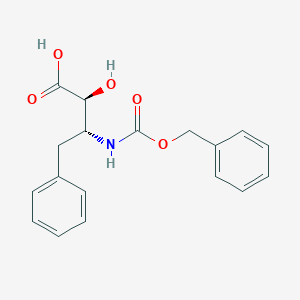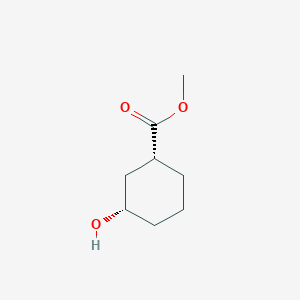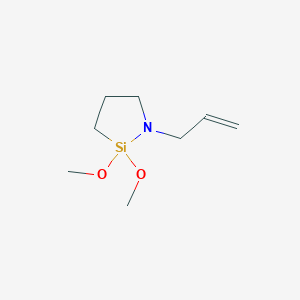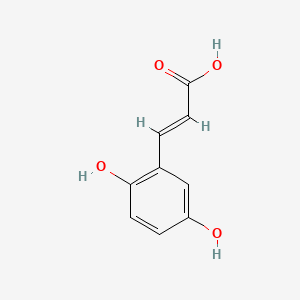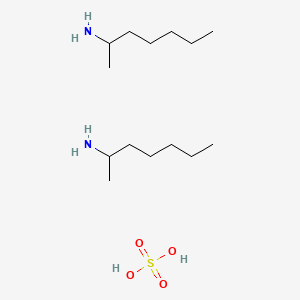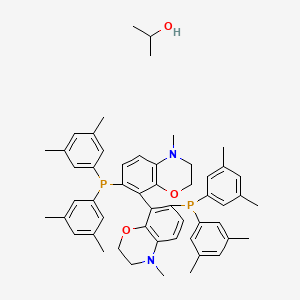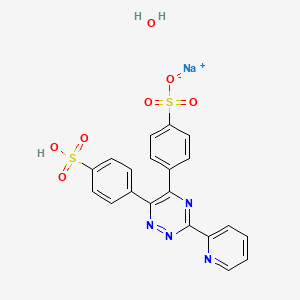
5,6-二苯基-3-(2-吡啶基)-1,2,4-三嗪-4,4"-二磺酸钠一水合物
描述
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine, also known as PDT, is a chemical compound with the empirical formula C20H14N4 . It is used as a chromogenic-extraction reagent during the spectrophotometric determination of iron in acids and acidic solutions . It can also be employed as a precolumn derivatizing reagent in the HPLC method with UV absorbance detection for the Fe(II) determination .
Molecular Structure Analysis
The molecular structure of 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine consists of a triazine ring (a six-membered ring with three nitrogen atoms) attached to two phenyl groups and a pyridyl group . The molecular weight of the compound is 310.3520 .Chemical Reactions Analysis
PDT reacts with Cu(II) perchlorate in ethanol to yield [Cu(PDT)2(ClO4)2] . This reaction is an example of the use of PDT as a ligand in coordination chemistry.Physical and Chemical Properties Analysis
The melting point of PDT is between 191-193 °C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with specific hazards including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .科学研究应用
合成与表征
该化合物已被用于合成和表征各种配合物。例如,它已被用于合成具有吡啶基三嗪核的 Zn(II) 配合物,表明其在为生物应用创造水溶性配合物方面的效用 (Abeydeera 等人,2018)。类似地,已经进行了 Cu2+ 阳离子的配位研究,产生了各种已经过结构和光谱表征的配合物,展示了该化合物与不同金属形成配合物的多功能性 (Machura 等人,2008)。
生物成像应用
它已被用于合成铼(I)配合物,用于潜在的生物成像应用。这些配合物在可见光范围内显示出荧光,它们与细胞的结合表明在生物成像中使用的潜力 (Ranasinghe 等人,2016)。
抗菌活性
该化合物也因其抗菌活性而被探索。使用该化合物合成的新型铜-三嗪衍生物已显示出作为潜在抗菌和抗真菌药物先导的希望,表明其在药物化学中的潜力 (Katugampala 等人,2018)。
金属检测和分析应用
它已被用于开发金属(如铁和金)的检测试剂。该化合物与亚铁离子反应生成配合物,可用于确定个人是否接触过钢铁物体,突出了其在法医学中的应用 (Thornton & Stoney,1977)。
杂环化合物的化学行为和合成
该化合物参与各种杂环化合物的化学行为的合成和研究。这包括对 1,2,4-三嗪的研究,它在医药、药理和生物领域具有重要意义 (Abdel-Rahman 等人,2015)。
作用机制
Ferrozine Mono-Sodium Salt Hydrate: A Comprehensive Overview of Its Mechanism of Action
Ferrozine mono-sodium salt hydrate, also known as 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4"-disulfonic acid mono sodium salt hydrate, is a compound with a wide range of applications in biochemical research . This article provides a comprehensive overview of its mechanism of action.
Target of Action
The primary target of Ferrozine mono-sodium salt hydrate is ferrous iron (Fe2+) . It acts as a chelating agent, forming a complex with ferrous iron that can be quantified by colorimetric detection .
Mode of Action
Ferrozine mono-sodium salt hydrate interacts with its target by forming a complex with ferrous iron . This interaction results in a color change that can be detected spectrophotometrically at 562 nm . This property makes it a valuable tool for the accurate determination of submicrogram levels of serum iron .
Biochemical Pathways
It plays a crucial role in the detection and quantification of iron, which is a key element in numerous biochemical processes, including oxygen transport, dna synthesis, and electron transport .
Result of Action
The primary result of Ferrozine mono-sodium salt hydrate’s action is the formation of a colored complex with ferrous iron, which can be quantified spectrophotometrically . This allows for the accurate measurement of iron concentration in various mediums, aiding in the diagnosis and monitoring of conditions related to iron metabolism .
Action Environment
The action of Ferrozine mono-sodium salt hydrate can be influenced by environmental factors such as pH and the presence of other ions . For instance, it is used for the accurate determination of submicrogram levels of serum iron at a pH of 3.5-4.5 . Furthermore, it is soluble in water and DMSO, and stable for at least 2 years when stored at room temperature .
安全和危害
PDT is classified as a hazardous substance, with potential health hazards including skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
Ferrozine mono-sodium salt hydrate is a chelating agent for ferrous iron . It forms a complex with ferrous iron that can be quantified by colorimetric detection at 562nm as a measure of iron concentration . This interaction with iron makes it a valuable tool in biochemical reactions involving iron.
Molecular Mechanism
The molecular mechanism of action of Ferrozine mono-sodium salt hydrate involves the formation of a complex with ferrous iron . This complex can be quantified by colorimetric detection, providing a measure of iron concentration
Temporal Effects in Laboratory Settings
Ferrozine mono-sodium salt hydrate is stable for at least 2 years after receipt when stored at room temperature . Its effects over time in laboratory settings would largely depend on the stability of the iron-Ferrozine complex and the specific experimental conditions.
Metabolic Pathways
Ferrozine mono-sodium salt hydrate is involved in metabolic pathways related to iron. It forms a complex with ferrous iron, which can influence iron metabolism
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4\"-disulfonicacidmonosodiumsalthydrate involves the reaction of 2-pyridinecarboxaldehyde with diphenylamine to form 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine. This compound is then reacted with sulfuric acid and sodium nitrite to form the disulfonic acid derivative, which is subsequently converted to the monosodium salt hydrate form." "Starting Materials": [ "2-pyridinecarboxaldehyde", "diphenylamine", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2-pyridinecarboxaldehyde with diphenylamine in the presence of a suitable solvent and catalyst to form 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine.", "Step 2: Dissolve 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine in concentrated sulfuric acid and cool the mixture to 0-5°C.", "Step 3: Add a solution of sodium nitrite in water dropwise to the cooled mixture while stirring vigorously.", "Step 4: Stir the resulting mixture for a suitable period of time to allow the formation of the disulfonic acid derivative.", "Step 5: Neutralize the mixture with sodium hydroxide and filter the resulting solid.", "Step 6: Wash the solid with water and dry to obtain the monosodium salt hydrate form of 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4\"-disulfonicacidmonosodiumsalthydrate." ] } | |
CAS 编号 |
63451-29-6 |
分子式 |
C20H15N4NaO7S2 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
InChI 键 |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
物理描述 |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
相关CAS编号 |
28048-33-1 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


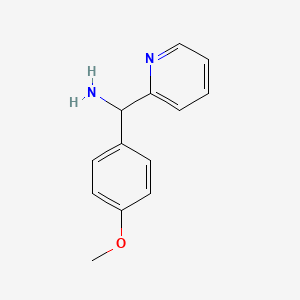



![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
